InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
. 1-(4-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrO. It is classified as a brominated derivative of phenylpropanol, characterized by a bromine atom attached to the para position of the benzene ring. This compound is recognized for its versatility in various scientific research fields due to its unique chemical properties and potential applications in organic synthesis, medicinal chemistry, and material science.
1-(4-Bromophenyl)propan-1-ol can be synthesized through several established methods:
In industrial settings, large-scale production often utilizes continuous flow reactors and advanced purification techniques like distillation and chromatography to achieve high yield and purity. Catalytic methods are also employed to enhance efficiency during the reduction processes.
The molecular structure of 1-(4-Bromophenyl)propan-1-ol features a propanol backbone with a bromophenyl group:
1-(4-Bromophenyl)propan-1-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, which can lead to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, making it a candidate for further investigation in medicinal chemistry applications.
The physical properties of 1-(4-Bromophenyl)propan-1-ol include:
The chemical properties include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and Ultraviolet-visible spectroscopy (UV-vis) can provide insights into its molecular structure and confirm its identity through characteristic absorption peaks and chemical shifts .
1-(4-Bromophenyl)propan-1-ol has several applications across various scientific fields:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7